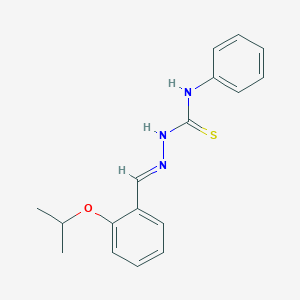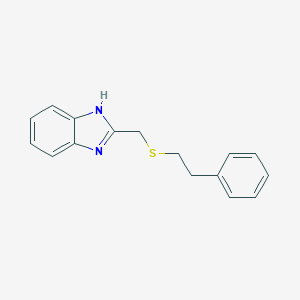
1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has been found to exhibit promising biological and pharmacological properties, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide is not fully understood. However, several studies have suggested that it may exert its biological and pharmacological effects through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been suggested that this compound may act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.
Biochemical and Physiological Effects:
1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains. It has also been found to reduce inflammation and oxidative stress in animal models. However, the exact biochemical and physiological effects of this compound are still being studied, and further research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide in lab experiments is its reproducibility. The synthesis method for this compound has been optimized and reported in several research studies, making it a reliable process. Additionally, this compound has been found to exhibit promising biological and pharmacological properties, making it a subject of interest for researchers worldwide. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal concentration and exposure time for this compound in different experimental settings.
Orientations Futures
There are several future directions for research on 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide. One potential direction is the development of new derivatives of this compound with improved biological and pharmacological properties. Another direction is the exploration of its potential applications in different fields, such as agriculture and material science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide is a promising compound with significant potential for scientific research and development.
Méthodes De Synthèse
The synthesis of 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide can be achieved through a multistep reaction process. The first step involves the preparation of 2-phenylethylamine, which is then reacted with benzimidazole-2-carboxaldehyde to yield the intermediate product. The intermediate product is then treated with thionyl chloride to form 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide. This synthesis method has been optimized and reported in several research studies, making it a reliable and reproducible process.
Applications De Recherche Scientifique
1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, 1H-benzimidazol-2-ylmethyl 2-phenylethyl sulfide has been found to have insecticidal and herbicidal properties. In material science, this compound has been studied for its use in the development of new materials with improved properties.
Propriétés
Formule moléculaire |
C16H16N2S |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-(2-phenylethylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2S/c1-2-6-13(7-3-1)10-11-19-12-16-17-14-8-4-5-9-15(14)18-16/h1-9H,10-12H2,(H,17,18) |
Clé InChI |
GJIKDRDDVADEPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSCC2=NC3=CC=CC=C3N2 |
SMILES canonique |
C1=CC=C(C=C1)CCSCC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)
![Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B241327.png)
![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)
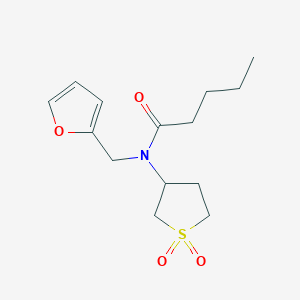
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241340.png)
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)
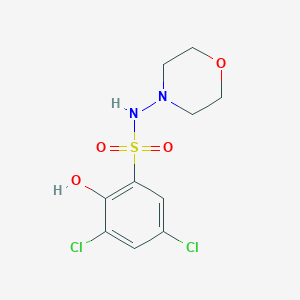
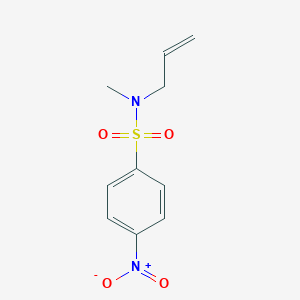
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
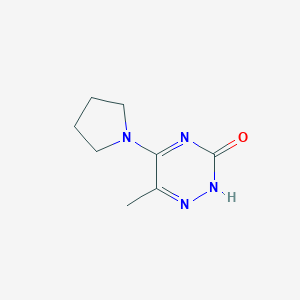
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
